N,N,N',N'-Tetraethyl-1-ethynylboranediamine
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Overview
Description
N,N,N’,N’-Tetraethyl-1-ethynylboranediamine is a chemical compound with a unique structure that includes both ethynyl and borane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1-ethynylboranediamine typically involves the reaction of ethynylborane with N,N,N’,N’-tetraethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraethyl-1-ethynylboranediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethyl-1-ethynylboranediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions often require catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boranes or amines.
Substitution: Formation of substituted ethynylborane derivatives.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-1-ethynylboranediamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-1-ethynylboranediamine involves its interaction with various molecular targets. The ethynyl group can form covalent bonds with electrophiles, while the borane group can coordinate with nucleophiles. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A similar diamine compound with methyl groups instead of ethyl groups.
N,N,N’,N’-Tetraethylethylenediamine: Another diamine compound with ethyl groups but without the ethynyl and borane functionalities.
Uniqueness
N,N,N’,N’-Tetraethyl-1-ethynylboranediamine is unique due to the presence of both ethynyl and borane groups, which provide distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile chemical transformations and the formation of complex molecular structures.
Properties
CAS No. |
74032-16-9 |
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Molecular Formula |
C10H21BN2 |
Molecular Weight |
180.10 g/mol |
IUPAC Name |
N-[diethylamino(ethynyl)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C10H21BN2/c1-6-11(12(7-2)8-3)13(9-4)10-5/h1H,7-10H2,2-5H3 |
InChI Key |
RMBVFWTYTQMCPV-UHFFFAOYSA-N |
Canonical SMILES |
B(C#C)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
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